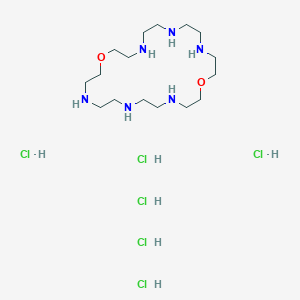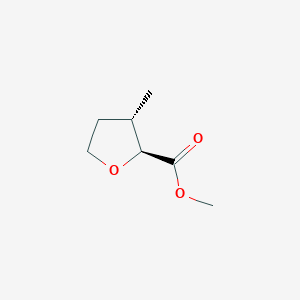
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis The synthesis of this compound and its complexes often involves the formation of macrocyclic ligands that can encapsulate metal ions. For instance, its copper(II) complexes, both mononuclear and dinuclear, have been synthesized and analyzed. These complexes demonstrate the ligand's ability to coordinate with metal ions in a specific manner, affecting the metal's electronic and structural properties (English et al., 1997).
Molecular Structure Analysis The molecular structure of 1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride complexes has been elucidated through various techniques, revealing detailed insights into the coordination environments and the spatial arrangement of the ligands around the metal centers. For example, a dinuclear copper(II) complex exhibits a square-pyramidal coordination, highlighting the flexible and accommodating nature of the macrocyclic ligand to different metal geometries (Jiang Zonghui et al., 1991).
Chemical Reactions and Properties The chemical reactivity and properties of this ligand and its complexes are characterized by their interactions with other molecules and ions. These interactions can lead to the formation of protonated, hydroxylated, and other derivatized species, which have been studied to understand the binding mechanisms and stability of the formed complexes (English et al., 1997).
Physical Properties Analysis The physical properties of these complexes, such as their solubility, melting points, and crystal structures, have been examined to provide insights into their stability, reactivity, and potential applications in various fields of chemistry and materials science. The crystal structures, in particular, have revealed the intricacies of ligand-metal coordination and the effects of different substituents and metal ions on the overall structure (Chekhlov, 2004).
Chemical Properties Analysis The chemical properties, including reactivity patterns, coordination behavior, and electrochemical characteristics, are crucial for understanding the ligand's versatility in forming complexes with a wide range of metal ions. Studies on the ligand's binding affinity, kinetics, and thermodynamics of complexation provide valuable information for designing new complexes with desired properties for applications in catalysis, environmental remediation, and more (Redko et al., 2006).
Propriétés
IUPAC Name |
1,13-dioxa-4,7,10,16,19,22-hexazacyclotetracosane;hexahydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H38N6O2.6ClH/c1-5-19-9-13-23-15-11-21-7-3-18-4-8-22-12-16-24-14-10-20-6-2-17-1;;;;;;/h17-22H,1-16H2;6*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYWOLBQPSTXNCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCOCCNCCNCCNCCOCCNCCN1.Cl.Cl.Cl.Cl.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H44Cl6N6O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,13-Dioxa-4,7,10,16,19,22-hexaazacyclotetracosane hexahydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cobalt, tris(2-ethylhexanoato-O)[-mu-3-[tri--mu--oxotrioxotriborato(3-)]]tri- (9CI)](/img/no-structure.png)
